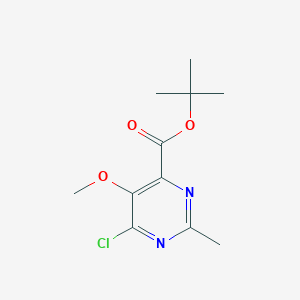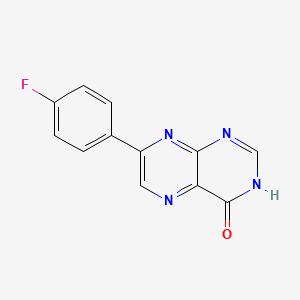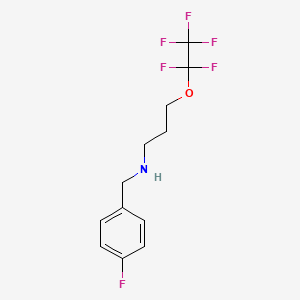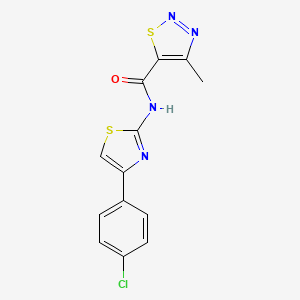
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring and a thiadiazole ring. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the chlorophenyl group enhances its potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the thiazole and thiadiazole rings followed by their coupling. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with appropriate reagents to form the thiadiazole ring . The final step involves the coupling of these rings under specific conditions, such as using dry dichloromethane (DCM) and a catalyst like lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. For instance, it can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it may interfere with specific signaling pathways, inducing apoptosis or inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)acetamide: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of thiazole and thiadiazole rings, which confer a distinct set of biological activities and chemical reactivity .
特性
分子式 |
C13H9ClN4OS2 |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H9ClN4OS2/c1-7-11(21-18-17-7)12(19)16-13-15-10(6-20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16,19) |
InChIキー |
GRWDGARDSFRARY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
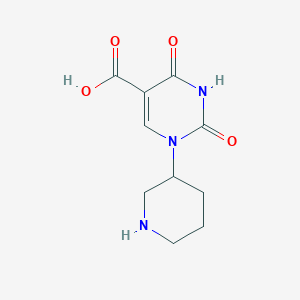
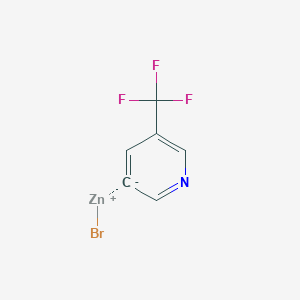

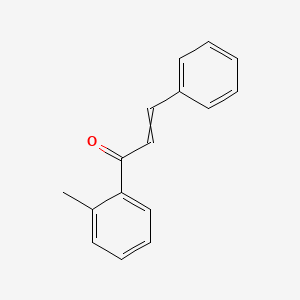
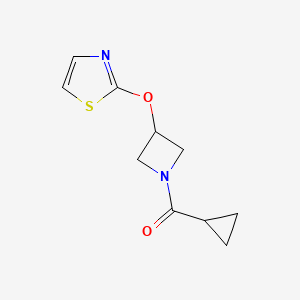
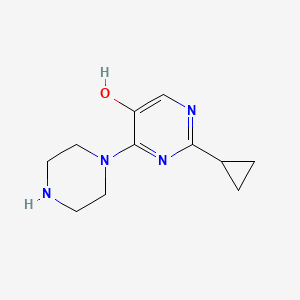
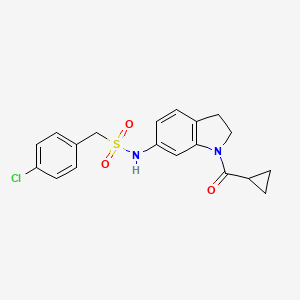
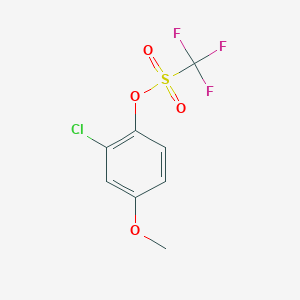
![6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14870938.png)

